Chalcomycin is a 16-membered macrolide antibiotic primarily active against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. [, , , ] It was first isolated from filtrates of two new strains of Streptomyces bikiniensis, a bacterium found in marine environments. [, ] This neutral antibiotic exhibits slight water solubility and good solubility in organic solvents. [] Unlike other 16-membered macrolides that typically contain the amino sugar mycaminose, Chalcomycin features a unique 2,3-trans double bond and the neutral sugar D-chalcose at the C-5 position. [, , ]
Chalcomycin belongs to a group of macrolides that includes Neutramycin and Aldgamycin, all characterized by the presence of the neutral sugars chalcose or aldgarose. [] This group is distinct from other macrolide groups like the Magnamycin-Leucomycin group and the Tylosin group, which differ in their glycosylation patterns, constituent sugars, and aglycone structures. []
The synthesis of chalcomycin involves a series of enzymatic reactions orchestrated by a modular polyketide synthase (PKS). The PKS is composed of multiple protein modules, each responsible for specific steps in the assembly of the macrolide backbone. Key components include:
The biosynthetic pathway begins with the condensation of malonyl-CoA units, followed by chain elongation and cyclization to form the macrolide structure. The introduction of the 2,3-trans double bond occurs through specific reductase or dehydratase activities that are separate from the main PKS assembly line .
Chalcomycin's molecular structure features a 16-membered lactone ring with a characteristic 2,3-trans double bond. The presence of D-chalcose at one position contributes to its unique properties compared to other macrolides .
The molecular formula of chalcomycin is , with a molar mass of approximately 485.65 g/mol. Structural studies utilizing techniques such as X-ray crystallography have confirmed these features and provided insights into its stereochemistry .
Chalcomycin undergoes various chemical reactions, primarily involving hydroxylation and glycosylation processes facilitated by specific modifying enzymes. Notably, post-PKS modifications include:
These reactions are crucial for enhancing the antibiotic activity and solubility of chalcomycin. For instance, hydroxylation can improve interactions with biological targets, while glycosylation can affect pharmacokinetics .
Chalcomycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the ribosomal subunit, disrupting peptide bond formation during translation, which ultimately leads to cell growth inhibition and death.
Studies have shown that chalcomycin is effective against a range of Gram-positive bacteria, including strains resistant to other antibiotics. Its mechanism aligns with that of other macrolides but is distinguished by its unique structural modifications that enhance its efficacy .
Relevant analyses indicate that these properties contribute to its practical applications in pharmaceutical formulations .
Chalcomycin is primarily utilized in microbiology and pharmacology as an antibiotic agent. Its unique structure and mechanism make it a candidate for further development into novel therapeutics against resistant bacterial strains. Research continues into modifying chalcomycin derivatives to enhance their bioactivity or reduce side effects .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4